

# Crystal Structure of 8-Bromo-2-methoxyquinoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **8-Bromo-2-methoxyquinoline**

Cat. No.: **B179713**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** As of the latest literature review, a complete, experimentally determined crystal structure for **8-Bromo-2-methoxyquinoline** has not been publicly deposited. This guide will therefore utilize the detailed crystallographic data of the closely related compound, 8-Bromo-2-methylquinoline, as a proxy to illustrate the principles of structural analysis and data presentation. Methodologies for synthesis and potential biological contexts are derived from literature on closely related quinoline derivatives.

## Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic and natural products, exhibiting a wide range of biological activities. The targeted functionalization of the quinoline scaffold, through substitutions such as bromination and methoxylation, is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. **8-Bromo-2-methoxyquinoline** is a member of this family, holding potential as an intermediate in the synthesis of novel therapeutic agents.

Understanding the precise three-dimensional arrangement of atoms in the solid state is fundamental to structure-based drug design, materials science, and chemical reactivity studies. Single-crystal X-ray diffraction provides definitive information on molecular geometry, packing, and intermolecular interactions. This guide provides a technical overview of the crystallographic parameters, experimental protocols for synthesis and crystallization, and the potential biological relevance of substituted quinolines.

## Crystal Structure Analysis (Proxy Data)

The following data pertains to the crystal structure of 8-Bromo-2-methylquinoline ( $C_{10}H_8BrN$ ), which serves as an illustrative proxy for **8-Bromo-2-methoxyquinoline**. The substitution of a methyl group for a methoxy group is expected to have a minor impact on the core quinoline planarity but may influence crystal packing due to different steric and electronic profiles.

The crystal structure reveals that the quinoline ring system is nearly planar.<sup>[1]</sup> Molecules in the crystal lattice are stabilized by  $\pi$ - $\pi$  stacking interactions, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules.<sup>[1]</sup> No classical hydrogen bonds are observed in the structure.<sup>[1]</sup>

## Crystallographic Data

This table summarizes the key crystallographic data collection and refinement parameters for 8-Bromo-2-methylquinoline.<sup>[1]</sup>

| Parameter                                    | Value                                       |
|----------------------------------------------|---------------------------------------------|
| Chemical Formula                             | <chem>C10H8BrN</chem>                       |
| Formula Weight                               | 222.08 g/mol                                |
| Crystal System                               | Monoclinic                                  |
| Space Group                                  | P2 <sub>1</sub> /c                          |
| Unit Cell Dimensions                         |                                             |
| a                                            | 5.0440 (17) Å                               |
| b                                            | 13.467 (4) Å                                |
| c                                            | 13.391 (4) Å                                |
| α                                            | 90°                                         |
| β                                            | 97.678 (4)°                                 |
| γ                                            | 90°                                         |
| Volume (V)                                   | 901.4 (5) Å <sup>3</sup>                    |
| Z (Molecules per unit cell)                  | 4                                           |
| Data Collection                              |                                             |
| Diffractometer                               | Bruker SMART APEX CCD                       |
| Radiation                                    | Mo Kα ( $\lambda = 0.71073$ Å)              |
| Temperature                                  | 291 K                                       |
| Measured Reflections                         | 4668                                        |
| Independent Reflections                      | 1765                                        |
| R <sub>int</sub>                             | 0.156                                       |
| Refinement                                   |                                             |
| Refinement method                            | Full-matrix least-squares on F <sup>2</sup> |
| R[F <sup>2</sup> > 2σ(F <sup>2</sup> )] (R1) | 0.071                                       |

|                                |       |
|--------------------------------|-------|
| wR(F <sup>2</sup> ) (all data) | 0.195 |
| Goodness-of-fit (S)            | 1.01  |

## Experimental Protocols

This section outlines detailed methodologies for the synthesis and crystallization of substituted quinolines, adapted from established procedures.

### Synthesis of 8-Bromo-Substituted Quinolines

The synthesis of the proxy compound, 8-bromo-2-methylquinoline, is achieved via a modified Doebner-von Miller reaction.[\[1\]](#)

- **Reaction Setup:** A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux in a suitable reaction vessel equipped with a condenser and magnetic stirrer.[\[1\]](#)
- **Reagent Addition:** A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is added dropwise to the refluxing solution over a period of 1 hour with continuous stirring.[\[1\]](#)
- **Reaction Progression:** The mixture is stirred at 373 K (100 °C) for an additional 2.5 hours.[\[1\]](#)
- **Catalyst Addition:** An equimolar amount of anhydrous zinc chloride (ZnCl<sub>2</sub>) is added, and the mixture is stirred vigorously for 30 minutes.[\[1\]](#)
- **Work-up:** The reaction mixture is cooled in an ice bath. The resulting crude brown solid is collected by filtration and washed with 2-propanol.[\[1\]](#) The solid is then dissolved in water and neutralized to a pH of 8 with a concentrated ammonia solution (NH<sub>3</sub>·H<sub>2</sub>O).[\[1\]](#)
- **Purification:** The neutralized solution is cooled, and the precipitated product is collected by filtration, washed with cold water, and air-dried to yield the final product.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 8-Bromo-2-methylquinoline.

## Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated solution using slow evaporation.

- Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating to ensure complete dissolution.
- Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.<sup>[1]</sup> This process should be undisturbed to promote the formation of large, well-ordered crystals.
- Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

## Potential Biological Signaling Pathways

While the specific biological activity of **8-Bromo-2-methoxyquinoline** is not extensively documented, other methoxy-substituted quinoline derivatives have been investigated for their potential as antitumor agents.<sup>[2][3]</sup> One of the key signaling pathways implicated in cancer cell proliferation and survival that is often targeted by quinoline-based compounds is the PI3K/AKT/mTOR pathway.<sup>[2][3]</sup> Inhibition of this pathway can lead to cell cycle arrest and apoptosis.<sup>[3]</sup>

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a common target for quinoline derivatives in cancer research.

[Click to download full resolution via product page](#)

Caption: PI3K/AKT/mTOR pathway, a target for some anticancer quinoline derivatives.

## Conclusion

This technical guide has outlined the core structural features, experimental procedures, and potential biological context for **8-Bromo-2-methoxyquinoline**. While a definitive crystal structure remains to be determined, the analysis of the closely related 8-Bromo-2-methylquinoline provides a robust framework for understanding the molecular geometry and packing of this class of compounds. The provided synthesis and crystallization protocols offer a practical starting point for researchers. Further investigation into the specific biological activity of **8-Bromo-2-methoxyquinoline** is warranted to explore its potential in drug discovery and development. The experimental elucidation of its crystal structure would be a valuable contribution to the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1447961-64-9|3-Bromo-2-chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]
- 3. labcompare.com [labcompare.com]
- To cite this document: BenchChem. [Crystal Structure of 8-Bromo-2-methoxyquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179713#crystal-structure-of-8-bromo-2-methoxyquinoline]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)